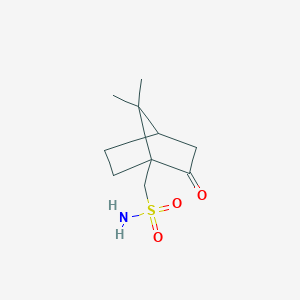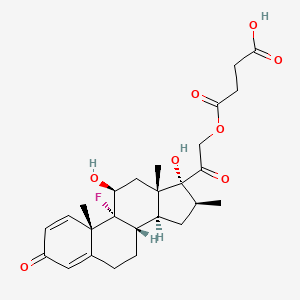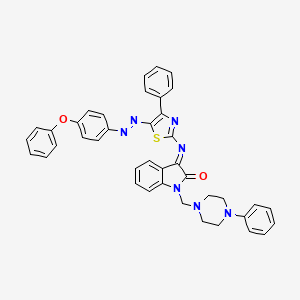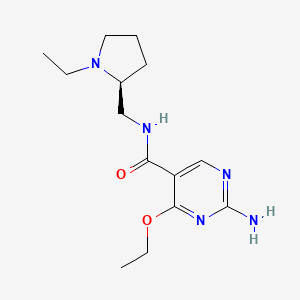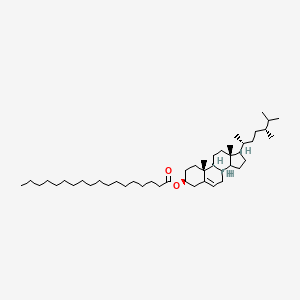
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from natural sources and has been studied for its potential biological and pharmacological activities. It is known for its unique structure, which includes a lupane skeleton, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves multiple steps, starting from the extraction of the lupane skeleton from natural sources such as plants. The key steps include:
Extraction: The lupane skeleton is extracted from plant materials using solvents like methanol or ethanol.
Functionalization: The hydroxyl group at the 3beta position is introduced through oxidation reactions.
Amidation: The aminoheptanoyl and aminopropionic acid groups are introduced through amidation reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, followed by chemical synthesis under controlled conditions. The use of bioreactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Used in the development of new materials and as a bioactive compound in agricultural products.
作用機序
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.
Pathways Involved: It modulates signaling pathways like NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-oxidant activities.
Oleanolic Acid: Studied for its hepatoprotective and anti-diabetic effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is unique due to its specific structural modifications, which enhance its bioactivity and specificity towards certain molecular targets. Its combination of hydroxyl, amino, and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.
特性
CAS番号 |
150840-71-4 |
|---|---|
分子式 |
C40H66N2O5 |
分子量 |
655.0 g/mol |
IUPAC名 |
3-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoylamino]propanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-15-21-40(35(47)42-24-11-9-8-10-12-32(44)41-25-18-33(45)46)23-22-38(6)28(34(27)40)13-14-30-37(5)19-17-31(43)36(3,4)29(37)16-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChIキー |
ZPTLWURXTWZZQZ-KUFQZFQGSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



